molecular formula C16H21N3O5 B12552851 2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine CAS No. 188949-29-3

2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine

Cat. No.: B12552851
CAS No.: 188949-29-3
M. Wt: 335.35 g/mol
InChI Key: RKWQKGWQHXVZIY-MCBWDKPDSA-N
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Description

2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside that is a key component of RNA. The modification at the 3-position with a 2-hydroxyphenylmethyl group and the reduction at the 2’-position make this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of the 2-Hydroxyphenylmethyl Group: The 2-hydroxyphenylmethyl group is introduced through a series of reactions, including halogenation and nucleophilic substitution.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may target specific enzymes or pathways involved in DNA and RNA synthesis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: The parent nucleoside, which is a key component of RNA.

    2’-Deoxycytidine: A related compound lacking the 2-hydroxyphenylmethyl group.

    3’-Deoxycytidine: Another analog with a different modification.

Uniqueness

2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is unique due to the specific modification at the 3-position and the reduction at the 2’-position. These structural changes can confer different biological activities and chemical reactivity compared to other nucleoside analogs.

Properties

CAS No.

188949-29-3

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(2-hydroxyphenyl)methyl]-4H-pyrimidin-2-one

InChI

InChI=1S/C16H21N3O5/c17-14-5-6-18(15-7-12(22)13(9-20)24-15)16(23)19(14)8-10-3-1-2-4-11(10)21/h1-6,12-15,20-22H,7-9,17H2/t12-,13+,14?,15+/m0/s1

InChI Key

RKWQKGWQHXVZIY-MCBWDKPDSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O

Origin of Product

United States

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